molecular formula C15H15N5O3 B6482116 methyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate CAS No. 887215-50-1

methyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate

Cat. No.: B6482116
CAS No.: 887215-50-1
M. Wt: 313.31 g/mol
InChI Key: ITPUTAFJVFETGG-UHFFFAOYSA-N
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Description

Methyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a phenyl group at position 3 and a methyl butanoate ester at position 4. Its molecular formula is C₁₉H₁₉N₅O₃, with a molecular weight of 373.39 g/mol . Its structural complexity arises from the combination of triazole and pyrimidine rings, which are known to confer diverse biological activities, including kinase inhibition and antimicrobial effects, depending on substituents .

Properties

IUPAC Name

methyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-3-11(15(22)23-2)19-9-16-13-12(14(19)21)17-18-20(13)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPUTAFJVFETGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound Triazolo[4,5-d]pyrimidine Phenyl (C₃), methyl butanoate ester (C₆) 373.39 Synthetic building block
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19, ) Thiazolo[4,5-d]pyrimidine Coumarin-thienopyrimidine hybrid, sulfur-containing thiazole ~700 (estimated) Antimicrobial/antifungal screening
(1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol () Triazolo[4,5-d]pyrimidine Difluorophenyl cyclopropylamine, propylthio, cyclopentane diol ~600 (estimated) Pharmaceutical solid forms (kinase inhibitors)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, phenyl, ethyl ester 494.55 Crystal engineering, intermolecular interactions

Key Structural Differences

Core Heterocycle: The target compound contains a triazolo[4,5-d]pyrimidine core, while analogues in and –6 feature thiazolo-pyrimidine scaffolds. The sulfur atom in thiazolo derivatives (e.g., Compound 19) may enhance π-π stacking or metal coordination compared to the nitrogen-rich triazolo system . The pharmaceutical compound in retains the triazolo-pyrimidine core but introduces a cyclopropylamino group and propylthio substituent, likely improving target binding in kinase inhibition .

Substituent Effects: The methyl butanoate ester in the target compound may enhance solubility in organic solvents compared to bulkier substituents like the trimethoxybenzylidene group in –6 . The phenyl group at C₃ is conserved across several analogues (e.g., ), suggesting its role in stabilizing hydrophobic interactions .

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